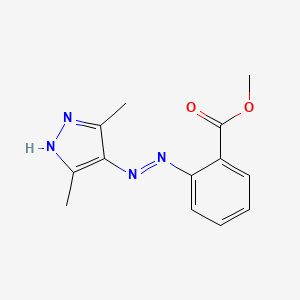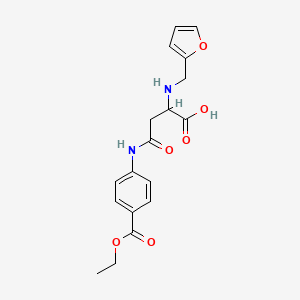![molecular formula C22H26N4O4S2 B11611329 3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11611329.png)
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including thiazolidinone, pyridopyrimidinone, and tetrahydrofuran moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazolidinone ring, the pyridopyrimidinone core, and the attachment of the methoxypropyl and tetrahydrofuran groups. Typical reaction conditions may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Construction of Pyridopyrimidinone Core: This may involve a multi-step process starting from a pyridine derivative, followed by cyclization with appropriate reagents.
Attachment of Side Chains: The methoxypropyl and tetrahydrofuran groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of automated synthesizers and continuous flow reactors to streamline the process.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving thiazolidinone and pyridopyrimidinone moieties.
Medicine: Potential use as a drug candidate due to its unique structure and functional groups.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets include enzymes and receptors that interact with the thiazolidinone and pyridopyrimidinone moieties. The compound may inhibit or activate these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Thiazolidinone Derivatives: Known for their anti-inflammatory and antidiabetic properties.
Pyridopyrimidinone Derivatives: Studied for their anticancer and antiviral activities.
Tetrahydrofuran Derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C22H26N4O4S2 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O4S2/c1-14-6-3-8-25-19(14)24-18(23-13-15-7-4-11-30-15)16(20(25)27)12-17-21(28)26(22(31)32-17)9-5-10-29-2/h3,6,8,12,15,23H,4-5,7,9-11,13H2,1-2H3/b17-12- |
InChI 键 |
VXNVIYWHDFWBRP-ATVHPVEESA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCC4CCCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-[3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B11611250.png)
![Methyl 3-({2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]propanoyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B11611262.png)
![(4E)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methylisoxazol-5(4H)-one](/img/structure/B11611275.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)propylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B11611276.png)

![6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611295.png)
![6-(2-Chloro-6-fluorophenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611296.png)
![11-(2-fluorophenyl)-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611300.png)
![Ethyl 6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11611302.png)
![5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11611317.png)
![(7Z)-3-(3,5-dimethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11611318.png)
![ethyl (5Z)-2-methyl-4-oxo-5-[2-(trifluoromethyl)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11611325.png)


